Cas no 1569299-66-6 (benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate)

Benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate is a specialized carbamate derivative with applications in organic synthesis and pharmaceutical research. Its structure features a chloro-substituted aromatic ring and a hydroxymethyl group, offering reactive sites for further functionalization. The benzyl carbamate moiety enhances stability while allowing selective deprotection under mild conditions. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including potential drug candidates. Its well-defined reactivity profile and compatibility with standard coupling reactions make it a useful building block for medicinal chemistry. The presence of both electrophilic and nucleophilic sites enables diverse derivatization strategies, supporting the development of novel chemical entities.
benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate structure
1569299-66-6 structure
Product name:benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate
CAS No:1569299-66-6
MF:C15H14ClNO3
MW:291.729563236237
CID:5630116
PubChem ID:165923424

benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
    • 1569299-66-6
    • EN300-28288571
    • benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate
    • Inchi: 1S/C15H14ClNO3/c16-13-7-6-12(9-18)14(8-13)17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19)
    • InChI Key: PPKCDCQAIQLMBE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CO)=C(C=1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 291.0662210g/mol
  • Monoisotopic Mass: 291.0662210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.6Ų

benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28288571-0.1g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28288571-1.0g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28288571-5.0g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28288571-0.25g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28288571-2.5g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28288571-10.0g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28288571-1g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6
1g
$1214.0 2023-09-08
Enamine
EN300-28288571-5g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6
5g
$3520.0 2023-09-08
Enamine
EN300-28288571-0.5g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28288571-0.05g
benzyl N-[5-chloro-2-(hydroxymethyl)phenyl]carbamate
1569299-66-6 95.0%
0.05g
$1020.0 2025-03-19

Additional information on benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate

Benzyl N-5-Chloro-2-(Hydroxymethyl)Phenylcarbamate (CAS No. 1569299-66-6): A Comprehensive Overview

Benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate (CAS No. 1569299-66-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, plays a pivotal role in the synthesis of various bioactive molecules. Its carbamate functional group and chloro-hydroxymethyl substitution make it a versatile intermediate in medicinal chemistry.

The growing interest in benzyl carbamate derivatives is driven by their potential applications in drug discovery and development. Researchers are particularly intrigued by the compound's ability to serve as a building block for enzyme inhibitors and receptor modulators. Recent studies have explored its utility in designing novel therapeutic agents targeting inflammatory pathways and microbial infections, aligning with current global health priorities.

From a chemical perspective, benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate exhibits interesting physicochemical properties. The presence of both hydrophilic (hydroxymethyl) and lipophilic (benzyl) moieties contributes to its balanced solubility profile, making it suitable for various formulation approaches. This characteristic is particularly valuable in modern drug development, where researchers frequently search for "compounds with dual solubility properties" or "versatile pharmaceutical intermediates".

The synthesis of CAS 1569299-66-6 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Current optimization trends focus on "green chemistry approaches" and "atom-economical synthetic routes", reflecting the pharmaceutical industry's shift toward sustainable practices. Analytical characterization commonly employs techniques like HPLC, NMR spectroscopy, and mass spectrometry, addressing the frequent search queries about "how to analyze carbamate compounds".

In the agrochemical sector, derivatives of benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate have shown promise as potential plant growth regulators and pest control agents. This application aligns with increasing global demands for "sustainable crop protection solutions" and "eco-friendly agricultural chemicals". The compound's structural features allow for modifications that can enhance target specificity while minimizing environmental impact.

Market analysts note growing interest in specialty carbamate compounds, with CAS 1569299-66-6 being part of this valuable chemical class. The compound's niche applications in "custom synthesis" and "contract research organizations" make it particularly relevant to current pharmaceutical outsourcing trends. Quality specifications typically emphasize high purity grades (>98%), responding to the stringent requirements of drug development pipelines.

Stability studies of benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate indicate that proper storage conditions are crucial for maintaining its integrity. Recommended practices include protection from moisture and storage at controlled temperatures, addressing common questions about "how to store sensitive carbamate compounds". These handling protocols are essential for researchers working with this compound in various applications.

The intellectual property landscape surrounding 1569299-66-6 reveals several patents covering its synthesis methods and applications, particularly in medicinal chemistry. This reflects the compound's commercial potential and answers frequent queries about "patented pharmaceutical intermediates". Current research continues to explore novel derivatives with enhanced biological activities.

From a regulatory standpoint, benzyl carbamate derivatives like CAS 1569299-66-6 are subject to standard chemical safety protocols. While not classified as hazardous under normal handling conditions, proper laboratory practices should always be followed. This information responds to the commonly searched "safety data for research chemicals" while maintaining compliance with all relevant guidelines.

Future research directions for benzyl N-5-chloro-2-(hydroxymethyl)phenylcarbamate may explore its potential in emerging therapeutic areas, including targeted drug delivery systems. The compound's molecular architecture offers opportunities for structural modifications that could yield novel "bioactive scaffolds", a topic of increasing interest in drug discovery circles.

In conclusion, CAS 1569299-66-6 represents an important chemical entity with diverse applications in life sciences research. Its unique combination of functional groups and synthetic versatility make it a valuable tool for scientists addressing current challenges in healthcare and agriculture. As research continues, new applications for this specialized carbamate compound are likely to emerge, further solidifying its position in advanced chemical research.

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